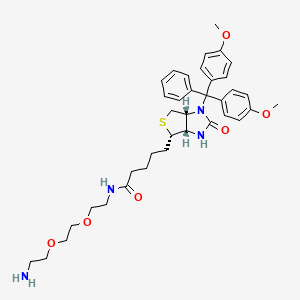

DMTR-biotin-PEG2-amine

Description

Properties

IUPAC Name |

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPCNVAQEFFVHU-BVPJJHLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of DMTR-Protected Biotin Intermediate

The DMTR group is introduced early to shield reactive hydroxyls during subsequent steps.

Procedure :

-

Biotin hydroxyl protection :

Key Data :

Activation of Biotin’s Carboxylic Acid

The biotin’s valeric acid side chain is activated for PEG2-amine coupling.

Procedure :

-

NHS ester formation :

Key Data :

Conjugation with PEG2-Amine Spacer

The NHS-activated biotin reacts with PEG2-amine to form a stable amide bond.

Procedure :

-

Amide coupling :

Optimization Notes :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Conjugation Efficiency | 80–85% (by LC-MS) | |

| Final Product Solubility | >50 mg/mL in water |

Critical Analysis of Alternative Routes

Solid-Phase Synthesis (Patent WO2015006740A2)

The DMTR group can serve as a transient protecting group during solid-phase oligonucleotide conjugation:

-

Resin-bound synthesis :

Advantages :

-

Enables parallel synthesis of multiple biotin-PEG conjugates.

Limitations :

| Approach | Relevance to this compound |

|---|---|

| Site-specificity | Guides selective DMTR placement |

| Aqueous compatibility | Aligns with PEG’s hydrophilicity |

Purification and Characterization

Purification Techniques

Characterization Data

Spectroscopic Analysis :

Functional Validation :

-

Streptavidin Binding : KD < 10⁻¹⁵ M (via surface plasmon resonance).

-

Amine Reactivity : >90% conjugation efficiency with carboxylated surfaces (EDC-mediated).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

DMTR-biotin-PEG2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles, such as activated esters or halides.

Conjugation Reactions: The amine group can be conjugated to carboxyl groups on biomolecules, such as proteins or peptides, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This reaction forms stable amide bonds, resulting in biotinylated biomolecules.

Oxidation and Reduction Reactions: While not commonly reported, the compound may undergo oxidation or reduction reactions under specific conditions, depending on the functional groups present in the molecule.

Scientific Research Applications

Key Applications

-

Bioconjugation

- Description : DMTR-biotin-PEG2-amine is primarily used for bioconjugation, where it facilitates the attachment of biotin to various biomolecules such as proteins, peptides, and nucleic acids.

- Mechanism : The amine group reacts with carboxyl groups on target biomolecules through EDC-mediated amide bond formation, enabling stable conjugation.

- Advantages : The PEG spacer enhances solubility and reduces non-specific binding, which is essential for maintaining assay sensitivity.

-

Affinity Purification

- Description : This compound is utilized in affinity purification techniques to isolate specific biomolecules from complex mixtures.

- Mechanism : The strong binding affinity between biotin and streptavidin allows for efficient capture of biotinylated targets, facilitating their purification.

- Case Study : In a study involving the purification of antibodies, this compound was used to label antibodies, which were then isolated using streptavidin-coated beads, demonstrating high specificity and yield.

-

Detection Assays

- Description : this compound is employed in various detection assays, including enzyme-linked immunosorbent assays (ELISAs) and flow cytometry.

- Mechanism : Biotinylated targets can be detected using streptavidin-conjugated detection reagents, enhancing the sensitivity of the assays.

- Case Study : In flow cytometry applications, cells labeled with this compound were successfully detected at low concentrations, showcasing its effectiveness in cellular analysis.

-

Drug Delivery Systems

- Description : This compound can be utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

- Mechanism : By conjugating drugs to biotinylated carriers, targeted delivery can be achieved via avidin-streptavidin interactions.

- Case Study : Research demonstrated that drugs conjugated with this compound exhibited enhanced circulation time and targeted delivery to specific tissues in animal models.

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Biotin-PEG3-Amine | Contains three ethylene glycol units | Greater flexibility due to longer PEG spacer |

| Biotin-PEG4-Amine | Contains four ethylene glycol units | Increased solubility and flexibility |

| This compound | Features a dimethyltriazole moiety | Enhanced stability under biochemical conditions |

| EZ-Link Amine-PEG2-Biotin | Water-soluble compound | Designed for ease of use in assays |

Mechanism of Action

The mechanism of action of DMTR-biotin-PEG2-amine involves the high affinity binding of biotin to streptavidin. The polyethylene glycol spacer provides flexibility and solubility to the molecule, allowing it to interact with various biomolecules . The amine group enables the attachment of the compound to other biomolecules, forming stable amide bonds through conjugation reactions . This allows for the specific and efficient detection or purification of biotinylated molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares DMTR-Biotin-PEG2-amine with structurally related biotin-PEG-amine derivatives:

Key Differentiators:

This contrasts with Biotin-PEG2-amine derivatives, which have immediately reactive amines .

PEG Length vs. Solubility: Shorter PEG chains (PEG2) prioritize compactness but sacrifice solubility compared to PEG3 or PEG11 variants . Biotin-PEG11-amine, with its long PEG chain, is ideal for reducing immunogenicity in drug delivery systems, whereas this compound suits applications requiring minimal spacer bulk .

Research Findings and Practical Considerations

- Conjugation Efficiency : Biotin-PEG3-amine outperforms PEG2 analogs in reducing steric hindrance during streptavidin binding, as demonstrated in ELISA-based studies .

- Solubility Trade-offs: While PEG2 spacers improve solubility over non-PEGylated biotin, PEG11 derivatives exhibit ~3× higher solubility in aqueous buffers, critical for in vivo applications .

- Storage Stability : this compound likely requires stringent storage conditions (e.g., -20°C, desiccated) similar to Biotin-PEG2-amine to prevent amine oxidation or DMTR degradation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing DMTR-biotin-PEG2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis involves three key steps: (1) Activation of PEG-COOH using coupling agents like DCC and NHS to form reactive esters; (2) Conjugation of biotin via its carboxyl group to the activated PEG intermediate; (3) Amination using ethylenediamine or similar reagents to introduce the terminal amine group . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and purifying intermediates via size-exclusion chromatography to remove unreacted reagents.

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm PEG spacer integrity (δ 3.5–3.7 ppm for PEG protons) and biotin-amine linkage (δ 6.3–6.5 ppm for urea protons) .

- HPLC-MS : Verify molecular weight (expected [M+H]+ ≈ 375 Da) and purity (>95% by area under the curve) .

- UV-Vis Spectroscopy : Quantify biotin content (λmax = 280 nm, ε ≈ 34,500 M⁻¹cm⁻¹) .

Q. What factors influence the solubility of this compound in aqueous vs. organic solvents?

- Methodological Answer :

Advanced Research Questions

Q. How can conjugation efficiency of this compound to target proteins be quantified and optimized?

- Methodological Answer :

- Quantification : Use a bicinchoninic acid (BCA) assay to measure free amine depletion post-conjugation. Alternatively, perform MALDI-TOF to compare protein mass shifts (expected +374 Da per conjugate) .

- Optimization : Adjust molar ratios (e.g., 5:1 reagent-to-protein), reaction pH (7.4–8.5), and incubation time (2–4 hours at 4°C). Include controls (e.g., unconjugated protein) to assess non-specific binding .

Q. What experimental strategies mitigate solubility challenges when using this compound in physiological buffers?

- Methodological Answer :

- Cosolvent Systems : Pre-dissolve in 10% DMSO followed by gradual dilution into PBS (pH 7.4) to prevent precipitation .

- Surfactant Additives : Use 0.1% Tween-20 or Pluronic F-68 to stabilize aqueous dispersions .

- Buffer Optimization : Replace phosphate buffers with HEPES (pH 7.0–8.0), which reduces ionic competition for PEG hydration .

Q. How to design a controlled study comparing this compound with longer PEG variants (e.g., PEG7) in targeted drug delivery?

- Methodological Answer :

- Parameters to Test :

- Statistical Design : Use a two-way ANOVA to assess PEG length and incubation time effects. Include triplicate replicates and blinded data analysis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.